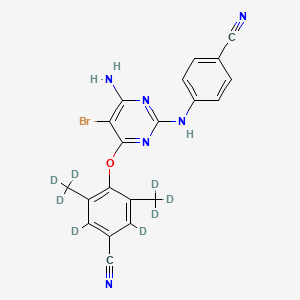
Etravirine-d8
Descripción general
Descripción
Etravirine-d8 (ETV-d8) is a synthetic, non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is a structural analogue of etravirine (ETV), a drug developed by Tibotec Pharmaceuticals, and is used in combination with other antiretroviral agents. The aim of
Aplicaciones Científicas De Investigación
Etravirine (ETR) is effective against HIV-1 strains with nonnucleoside reverse transcriptase inhibitor (NNRTI) resistance mutations, offering an expanded spectrum of activity for treatment-experienced patients (Xu et al., 2012).
The pharmacokinetics of Etravirine in HIV-infected patients show moderate variability, and it is highly protein-bound with a long elimination half-life. It is metabolized by cytochrome P450 and shows potential for interactions with other drugs (Schöller-Gyüre et al., 2009).
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for quantifying Etravirine, demonstrating its clinical applicability for therapeutic drug monitoring in HIV treatment (Quaranta et al., 2009).
Etravirine is considered a well-tolerated NNRTI with a high genetic barrier to resistance, although it does have limitations such as the necessity of being taken with food and potential pharmacokinetic interactions (Schrijvers, 2013).
Etravirine does not inhibit P-gp/ABCB1 and is not transported by certain ABC transporters but is a potent inhibitor of BCRP/ABCG2, demonstrating potential for drug-drug interactions by modulation of expression and function of several ABC transporters (Zembruski et al., 2010).
Etravirine plasma exposure is associated with virological efficacy in treatment-experienced HIV-positive patients, indicating the importance of monitoring drug levels for effective treatment (Calcagno et al., 2014).
Etravirine's pharmacokinetic and pharmacodynamic parameters, along with its drug-drug interaction profile and special considerations in patient populations like children and pregnant women, are crucial for effective HIV treatment (Havens et al., 2019).
The genotypic and phenotypic correlates of response to Etravirine were refined through a study, enhancing the predictive value of genotypic resistance testing for virological response and guiding treatment decisions (Vingerhoets et al., 2010).
Mecanismo De Acción
Target of Action
Etravirine-d8 is a deuterium-labeled variant of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . The primary target of this compound is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .
Mode of Action
This compound, like Etravirine, exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This inhibition prevents the replication of the virus within the host cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication cycle of HIV-1. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a crucial step in the viral replication process . This action disrupts the life cycle of the virus and prevents the infection of new cells.
Pharmacokinetics
Etravirine, the non-deuterated form of this compound, is known to have a pharmacokinetic profile that supports twice-daily dosing . It exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication within the host cell . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .
Action Environment
The action of this compound, like other antiretroviral drugs, can be influenced by various environmental factors. These include the presence of other medications, patient adherence to the medication regimen, and the presence of drug-resistant strains of HIV-1 . This compound must always be used in combination with other antiretroviral drugs .
Safety and Hazards
Etravirine-d8 is toxic and contains a pharmaceutically active ingredient . It can cause mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Direcciones Futuras
Etravirine is currently reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals . The future directions of Etravirine-d8 specifically are not detailed in the search results.
Análisis Bioquímico
Biochemical Properties
Etravirine-d8 interacts with the reverse transcriptase enzyme of HIV-1, blocking its DNA-dependent and RNA-dependent polymerase activity . This interaction involves the direct binding of this compound to the enzyme, which inhibits the replication of the virus . The compound also interacts with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism associated with the virus replication process .
Molecular Mechanism
This compound exerts its effects at the molecular level through direct inhibition of the reverse transcriptase enzyme of HIV-1 . It binds directly to the enzyme, blocking its DNA-dependent and RNA-dependent polymerase activity . This binding interaction inhibits the enzyme, leading to changes in gene expression that halt the replication of the virus .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These interactions could affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-SKJDFIQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727457 | |
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142096-06-7 | |
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
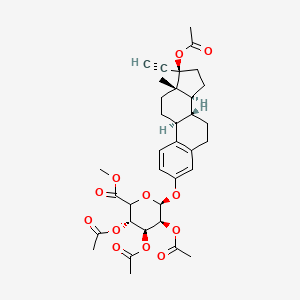

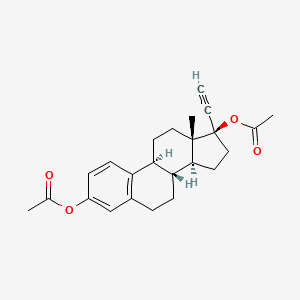
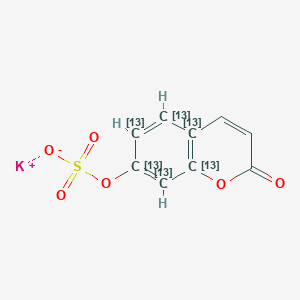
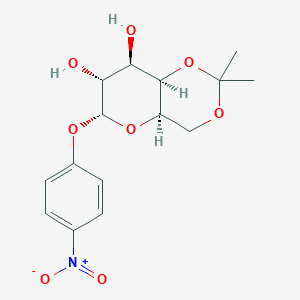


![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)